molecular formula C15H13NO5 B5670944 (2-Ethoxyphenyl) 4-nitrobenzoate

(2-Ethoxyphenyl) 4-nitrobenzoate

Cat. No.: B5670944
M. Wt: 287.27 g/mol
InChI Key: CCHFHNMYPPZNHU-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl) 4-nitrobenzoate is a chemical compound with the molecular formula C15H13NO5 . It belongs to the class of organic compounds known as benzoate esters. This solid compound is primarily used for research and development purposes in laboratory settings. Researchers value this and related nitrobenzoate esters as versatile building blocks and intermediates in organic synthesis . For instance, compounds with similar structures, such as 2-diethylaminoethyl 4-nitrobenzoate, are documented as key precursors in multi-step synthetic pathways, including the synthesis of pharmaceutical agents like the local anesthetic procaine . The structural features of the 4-nitrobenzoate moiety and the 2-ethoxyphenyl group make this compound a potential candidate for further chemical functionalization, enabling the exploration of new chemical space and the development of novel molecules for various research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Disclaimer: The information presented is based on available public data and is for informational purposes only. The specific properties and applications of this compound in advanced research contexts should be verified by the end-user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-13-5-3-4-6-14(13)21-15(17)11-7-9-12(10-8-11)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHFHNMYPPZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 2 Ethoxyphenyl 4 Nitrobenzoate

Direct Esterification Routes for (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335) Synthesis

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This equilibrium-driven process is a fundamental method for synthesizing esters like (2-Ethoxyphenyl) 4-nitrobenzoate from its constituent parts, 2-ethoxyphenol (B1204887) and 4-nitrobenzoic acid.

Acid-Catalyzed Esterification Protocols Utilizing 2-Ethoxyphenol and 4-Nitrobenzoic Acid

The Fischer-Speier esterification is a classic and widely used method for creating esters from a carboxylic acid and an alcohol, facilitated by a strong acid catalyst. In this protocol, 4-nitrobenzoic acid is reacted with 2-ethoxyphenol in the presence of a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.

The mechanism begins with the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 2-ethoxyphenol. chegg.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final product, this compound.

To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction is typically removed. This is often accomplished by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. While highly effective for simple alcohols, the reaction with phenols can be slower and may require higher temperatures and longer reaction times.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

ParameterConditionRationale
Reactants 4-Nitrobenzoic Acid, 2-EthoxyphenolStarting materials for the ester.
Catalyst Concentrated H₂SO₄, p-TsOHProtonates the carboxylic acid to activate it. chegg.com
Solvent Toluene, XyleneAllows for azeotropic removal of water.
Temperature RefluxProvides energy to overcome activation barrier and removes water.
Workup Neutralization, ExtractionRemoves acid catalyst and unreacted starting materials.

Coupling Reagent-Mediated Esterification Techniques for this compound Formation

To circumvent the often harsh conditions (high temperatures and strong acids) of Fischer esterification and to achieve higher yields under milder conditions, coupling reagents are employed. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol. This methodology is particularly useful for sensitive or sterically hindered substrates.

Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP). The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. uniurb.it This intermediate is then readily attacked by the alcohol (2-ethoxyphenol). DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which accelerates the reaction.

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/guanidinium salts (e.g., HBTU, HATU). bachem.com These reagents are highly efficient and can lead to high yields with minimal side reactions and racemization, although this is not a concern for the synthesis of this compound. bachem.comresearchgate.net The byproducts from these reactions are typically easy to remove; for instance, the dicyclohexylurea (DCU) formed from DCC is insoluble in most organic solvents and can be filtered off. sci-hub.se

Table 2: Common Coupling Reagents for Ester Synthesis

Reagent ClassExample(s)Byproduct Characteristics
Carbodiimides DCC, EDCDCC forms insoluble urea; EDC forms water-soluble urea. sci-hub.se
Phosphonium Salts PyBOP, PyAOPGenerates phosphonate (B1237965) waste streams. sci-hub.se
Uronium Salts HBTU, TBTU, HATUOften used with additives like HOBt or HOAt. bachem.com
Other DEPBTKnown for resistance to racemization in sensitive substrates. bachem.comresearchgate.net

Alternative Synthetic Strategies for this compound

Transesterification Approaches Involving Methyl or Ethyl 4-Nitrobenzoate with 2-Ethoxyphenol

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this would involve reacting a simple alkyl ester, such as methyl 4-nitrobenzoate or ethyl 4-nitrobenzoate, with 2-ethoxyphenol. This reaction is also an equilibrium process and requires a catalyst, which can be either an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

The reaction is driven to completion by removing the more volatile alcohol byproduct (methanol or ethanol) through distillation. Base-catalyzed transesterification is generally faster than the acid-catalyzed version but is sensitive to the presence of water and free acids in the reactants. Given that the nucleophile is a phenol (B47542), which is less reactive than aliphatic alcohols, the reaction may require more forcing conditions or a highly effective catalyst.

Acylation Reactions Involving 2-Ethoxyphenol and 4-Nitrobenzoyl Halides

One of the most efficient and common methods for preparing esters from phenols is through acylation with a highly reactive acyl halide, typically an acyl chloride. In this approach, 2-ethoxyphenol is reacted with 4-nitrobenzoyl chloride. This reaction is rapid and generally irreversible.

The Schotten-Baumann reaction conditions are frequently applied, where the reaction is performed in the presence of a base to neutralize the hydrogen halide (HCl) byproduct. A weak aqueous base like sodium bicarbonate or a tertiary amine like pyridine (B92270) or triethylamine (B128534) can be used. Pyridine is often used as both the base and the solvent, where it also acts as a nucleophilic catalyst by forming a reactive acylpyridinium salt. This method is highly effective and typically results in high yields of the desired ester under mild conditions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize yield and purity while minimizing reaction time and cost.

For acid-catalyzed esterification , key parameters to optimize include the choice and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and the efficiency of water removal. Using a more effective catalyst or increasing its concentration can speed up the reaction, though it may also promote side reactions. An excess of one reactant can be used to shift the equilibrium.

In coupling reagent-mediated reactions , optimization focuses on the choice of reagent and additive, the solvent, the reaction temperature, and the stoichiometry of the reagents. For instance, some modern coupling reagents are designed to be highly efficient and produce easily removable byproducts. researchgate.net

For acylation reactions , optimization involves the choice of base and solvent. The rate can be significantly influenced by the catalytic activity of the base (e.g., pyridine vs. triethylamine).

Across all methods, emerging technologies such as microwave irradiation or ultrasound can be explored to enhance reaction rates and potentially improve yields. scirp.orgresearchgate.net For example, studies on the synthesis of ethyl 4-nitrobenzoate have shown that microwave or ultrasonic irradiation can significantly accelerate the esterification process, leading to high yields in shorter timeframes. scirp.orgresearchgate.net The purification method, whether crystallization, distillation, or chromatography, is also critical for obtaining a high-purity final product.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of esterification reactions. The solvent's polarity can influence the solubility of reactants and the stability of the transition state, thereby affecting the reaction rate and yield. In the synthesis of related esters, such as the esterification of 4-nitrobenzoic acid with n-butanol, various solvents have been investigated to determine their impact on reaction efficiency.

Research indicates that dichloromethane (B109758) is a highly effective solvent for this type of esterification. researchgate.net A comparative study on the synthesis of butyl 4-nitrobenzoate in the presence of triphenylphosphine (B44618) dihalide and N,N-dimethylaminopyridine (DMAP) demonstrated that dichloromethane provided the best results compared to other common organic solvents. researchgate.net

The table below, derived from studies on a similar esterification, illustrates the effect of different solvents on product yield.

SolventReaction Time (hours)Yield (%)
Dichloromethane592
Chloroform885
Ethyl acetate (B1210297)1070
Tetrahydrofuran (THF)1260
Acetonitrile (B52724) (CH3CN)1255
n-Hexane1820
Data based on the esterification of 4-nitrobenzoic acid with n-butanol. researchgate.net

The superior performance of dichloromethane can be attributed to its ability to dissolve the reactants and intermediates effectively while being relatively non-polar, which facilitates the reaction pathway. In contrast, more polar solvents like acetonitrile may solvate the reactants too strongly, hindering the reaction, while non-polar solvents like n-hexane result in poor solubility and significantly lower yields. researchgate.net

Temperature and Pressure Variations in Synthetic Protocols

Temperature and pressure are fundamental parameters in chemical synthesis, directly influencing reaction kinetics and equilibrium. For the esterification of 4-nitrobenzoic acid, these parameters are carefully controlled to optimize the yield of this compound and minimize side reactions.

Temperature: Esterification reactions are typically endothermic and reversible. Increasing the reaction temperature generally accelerates the rate of reaction, allowing equilibrium to be reached faster. However, excessively high temperatures can lead to the degradation of reactants or products, or promote undesirable side reactions. For the production of various esters, reaction temperatures can range from 80°C to 270°C. google.com For instance, in the synthesis of ethyl 4-nitrobenzoate, a related compound, the reaction is often carried out at the boiling point of the reaction mixture, around 80°C, under an argon atmosphere. scirp.orgscirp.org In other industrial esterification processes, temperatures between 150°C and 270°C have been reported. google.com

Pressure: The pressure at which the reaction is conducted can also be a critical factor, particularly when dealing with volatile reactants or when trying to shift the reaction equilibrium. In the synthesis of esters, the removal of water, a byproduct, is crucial to drive the reaction towards the product side. This is often achieved by azeotropic distillation with an entraining liquid like toluene, which requires heating the reaction mixture above 100°C at atmospheric pressure. google.com Some patented esterification processes operate at pressures ranging from 10 to 500 kPa. google.com In specific high-pressure applications for producing other types of esters, pressures can range from approximately 400 psi to 2800 psi. google.com

The interplay between temperature and pressure is crucial. For example, a cascade reactor for producing ethyl 4-nitrobenzoate can achieve a 96% conversion of 4-nitrobenzoic acid at 110-120°C in just 10.5 minutes, whereas a batch reactor might require a higher temperature of 180°C for 3 hours to achieve the same effect. scirp.orgscirp.org

Catalyst Selection and Its Impact on Yield and Selectivity

The selection of a suitable catalyst is paramount in the synthesis of this compound, as it significantly affects the reaction rate, yield, and selectivity. A variety of catalysts have been employed for the esterification of 4-nitrobenzoic acid.

Homogeneous Catalysts:

Strong Mineral Acids: Concentrated sulfuric acid is a traditional and effective catalyst for Fischer esterification due to its strong protonating ability and dehydrating properties. scirp.orgscirp.orgchemguide.co.uk Toluene sulphonic acids are also used. google.com

Other Acid Catalysts: Polyfluoroalkanesulfonic acid and silicon tetrachloride have also been reported as catalysts for the synthesis of ethyl 4-nitrobenzoate. scirp.orgscirp.org In some cases, orthophosphoric acid was found to be ineffective under conditions where sulfuric acid worked well. google.com

Heterogeneous Catalysts:

Zeolites: Solid acid catalysts like zeolites are gaining prominence due to their ease of separation, reusability, and often higher selectivity. Hydrogen forms of natural zeolites such as H-CL, H-MOR, H-HEU-M, and H-PHI have been successfully used in the synthesis of ethyl 4-nitrobenzoate. scirp.orgscirp.org Studies have shown that ultradispersed zeolite crystallites (290-480 nm) exhibit higher activity and selectivity compared to their micrometric counterparts. scirp.orgscirp.org For instance, at comparable conversions of 4-nitrobenzoic acid (55-59%), the selectivity towards ethyl 4-nitrobenzoate was significantly higher with ultradispersed zeolites. scirp.orgscirp.org

Modified Clays: Phosphoric acid-modified Montmorillonite K-10 (PMK) clay has been demonstrated as an efficient solid acid catalyst for the esterification of aromatic carboxylic acids under solvent-free conditions. ijstr.org

Other Catalytic Systems:

A system using triphenylphosphine dibromide or diiodide in combination with a base, such as N,N-dimethylaminopyridine (DMAP), has been shown to be highly effective for esterification at room temperature in dichloromethane. researchgate.net

The following table summarizes the performance of various catalysts in the synthesis of related 4-nitrobenzoate esters.

CatalystReactantsConditionsYield (%)Selectivity (%)
Sulfuric Acid4-Nitrobenzoic acid, Ethanol (B145695)Cascade Reactor, 110-120°C96 (Conversion)-
H-HEU-M (ultradispersed)4-Nitrobenzoic acid, Ethanol80°C~5796.5
H-MOR (ultradispersed)4-Nitrobenzoic acid, Ethanol80°C~5593.3
H-CL (ultradispersed)4-Nitrobenzoic acid, Ethanol80°C~5894.1
Ph3PBr2/DMAP4-Nitrobenzoic acid, n-ButanolRoom Temp, Dichloromethane92-
PMK (10 wt%)p-Nitrobenzoic acid, Benzyl (B1604629) alcoholReflux, Solvent-free95-
Data compiled from studies on the synthesis of ethyl 4-nitrobenzoate scirp.orgscirp.org, butyl 4-nitrobenzoate researchgate.net, and benzyl 4-nitrobenzoate ijstr.org.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is focused on reducing the environmental impact of the manufacturing process. Key areas of improvement include minimizing the use of hazardous solvents and developing more energy-efficient reaction protocols. Traditional methods often use large quantities of volatile organic solvents and strong acids, leading to significant waste. scirp.orgscirp.org

Solvent-Free Esterification Processes

A major goal in green chemistry is the elimination of organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free, or neat, reaction conditions offer a cleaner alternative for the synthesis of esters like this compound.

These processes are typically conducted by heating a mixture of the carboxylic acid and alcohol with a solid, reusable catalyst. The absence of a solvent simplifies the work-up procedure, reduces waste, and can sometimes lead to higher reaction rates due to increased reactant concentration.

Several studies have demonstrated the feasibility of solvent-free esterification for producing 4-nitrobenzoate esters:

Zeolite Catalysis: The esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out in a solvent-free system using nanoporous acid catalysts, specifically hydrogen forms of natural zeolites. scirp.orgscirp.org The reaction proceeds by heating the mixture under an argon atmosphere. scirp.orgscirp.org

Modified Clay Catalysis: Phosphoric acid-modified Montmorillonite K-10 (PMK) has proven to be a highly effective and reusable catalyst for the solvent-free esterification of various substituted benzoic acids, including p-nitrobenzoic acid, with different alcohols. ijstr.org Using a 10 wt% of the PMK catalyst at reflux temperature for 5 hours resulted in very high yields (up to 95% for benzyl 4-nitrobenzoate). ijstr.org

The key advantage of these solvent-free methods is the significant reduction in waste and the use of heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of a circular economy.

Microwave and Ultrasound Irradiation Techniques

The use of alternative energy sources like microwave and ultrasound irradiation represents another significant advancement in the green synthesis of esters. These techniques can dramatically reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant acceleration of reaction rates. nih.govnih.gov This technique has been applied to the synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol. scirp.orgscirp.org When the reaction mixture was irradiated with microwaves (2450 MHz, 300 W) for 2 hours, a notable increase in the conversion of 4-nitrobenzoic acid and the yield of the ester was observed, especially when used in conjunction with ultradispersed zeolite catalysts. scirp.orgscirp.org In some cases, microwave-assisted synthesis can increase yields from as low as 16% with traditional methods to over 30% and reduce reaction times from hours to minutes. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. The synthesis of ethyl 4-nitrobenzoate has been successfully achieved by irradiating the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours. scirp.orgscirp.org Similar to microwave irradiation, the synergistic effect of ultrasound and zeolite catalysts has been reported, with the conversion of 4-nitrobenzoic acid and the yield of ethyl 4-nitrobenzoate reaching up to 70% and 67%, respectively, on the best ultradispersed catalysts. scirp.orgscirp.org Ultrasound has also been employed for the one-pot synthesis of other complex heterocyclic molecules, highlighting its versatility as a green chemistry tool. nih.gov

The following table summarizes the conditions and outcomes of these green chemistry techniques for the synthesis of a related ester.

TechniqueCatalystConditionsReactant Conversion (%)Product Yield (%)
Microwave (MW)H-HEU-M (ultradispersed)2450 MHz, 300 W, 2 h~70~67
Ultrasound (US)H-HEU-M (ultradispersed)37 kHz, 330 W, 2 h~70~67
Microwave (MW)H-MOR (ultradispersed)2450 MHz, 300 W, 2 h~70~67
Ultrasound (US)H-MOR (ultradispersed)37 kHz, 330 W, 2 h~70~67
Data from a study on the synthesis of ethyl 4-nitrobenzoate, demonstrating the synergistic effect of irradiation and catalysis. scirp.orgscirp.org

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxyphenyl 4 Nitrobenzoate

Conformational Analysis of (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335) using Computational Methods

Computational chemistry is an indispensable tool for predicting and analyzing the three-dimensional arrangement of atoms in a molecule. nih.govcwu.edu For (2-Ethoxyphenyl) 4-nitrobenzoate, computational methods, particularly Density Functional Theory (DFT), are employed to determine its most stable conformations. chemrxiv.orgchemrxiv.org These methods calculate the potential energy of various spatial arrangements of the atoms, identifying the lowest energy and therefore most likely conformations.

The process involves generating an initial ensemble of possible structures and then optimizing their geometries to find energy minima. chemrxiv.org This analysis considers factors such as torsional angles between the phenyl rings and the ester group, as well as the orientation of the ethoxy and nitro substituents. The results of these calculations provide valuable insights into the molecule's flexibility and the preferred spatial relationship between its constituent parts, which can influence its physical and chemical properties. chemrxiv.orgchemrxiv.org Computational studies can also predict spectroscopic properties, which can then be compared with experimental data for validation. frontiersin.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups present in this compound and probing its molecular structure. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of a related compound, ethyl 4-nitrobenzoate, shows characteristic absorption bands that are instrumental in identifying its functional groups. researchgate.net Key absorptions include the C=O stretching of the ester group, typically found in the region of 1720-1740 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong bands around 1525 cm⁻¹ and 1345 cm⁻¹, respectively. researchgate.net The presence of aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester and ether linkages, further confirms the molecular structure. researchgate.netnist.govnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.netnsf.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can help to confirm the presence of the aromatic rings and the nitro group, with characteristic scattering peaks that correspond to their vibrational modes. nsf.govresearchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

A representative table of expected vibrational frequencies for this compound based on data for similar compounds is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch3000-2850FT-IR, Raman
Ester C=O Stretch1720-1740FT-IR
Aromatic C=C Stretch1600-1450FT-IR, Raman
Asymmetric NO₂ Stretch~1525FT-IR
Symmetric NO₂ Stretch~1345FT-IR
Ester C-O Stretch1300-1100FT-IR
Ether C-O Stretch1250-1000FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound by providing information about the chemical environment of individual atoms. rsc.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.netchemicalbook.com For this compound, distinct signals are expected for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group. Protons on the 4-nitrobenzoate ring are expected to appear at lower field (higher ppm) compared to those on the 2-ethoxyphenyl ring. researchgate.net The coupling patterns (splitting of signals) between adjacent protons provide information on their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. chemicalbook.comchemicalbook.com Key signals would include the carbonyl carbon of the ester group (typically around 165 ppm), the aromatic carbons, and the carbons of the ethoxy group. chegg.com The chemical shifts of the aromatic carbons are also affected by the substituents. For instance, the carbon attached to the nitro group will be shifted downfield.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural detail by showing correlations between nuclei. harvard.edulibretexts.orgpbsiddhartha.ac.inslideshare.netwikipedia.org A COSY spectrum would show correlations between coupled protons, helping to assign the protons within each aromatic ring and the ethoxy group. pbsiddhartha.ac.in An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. wikipedia.org

A table summarizing the expected NMR data for this compound is presented below.

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H
Aromatic (nitro-substituted ring)8.3-8.1d
Aromatic (ethoxy-substituted ring)7.2-6.8m
Ethoxy -CH₂-4.2-4.0q
Ethoxy -CH₃-1.5-1.3t
¹³C
Ester C=O~165
Aromatic C-NO₂~150
Aromatic C-O (ethoxy)~155
Other Aromatic C131-115
Ethoxy -CH₂-~64
Ethoxy -CH₃-~15

d = doublet, t = triplet, q = quartet, m = multiplet

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Weight Confirmation of this compound

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. nih.govnist.gov The molecular weight of a related compound, 2-(2-Methoxyphenyl)ethyl 4-nitrobenzoate, is 301.29 g/mol . nih.gov

Molecular Weight Confirmation: In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For this compound (C₁₅H₁₃NO₅), the expected monoisotopic mass is approximately 287.0794 g/mol .

Fragmentation Pathway Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. nih.gov The analysis of these fragment ions provides valuable structural information. For this compound, key fragmentation pathways could include:

Cleavage of the ester bond, leading to the formation of the 4-nitrobenzoyl cation (m/z 150) and the 2-ethoxyphenoxy radical.

Loss of the ethoxy group from the 2-ethoxyphenyl fragment.

Fragmentation of the nitro group.

The relative abundance of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments. rsc.org

X-ray Crystallography and Solid-State Structural Studies of this compound (if single crystals are available)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. researchgate.netnih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.

For this compound, a crystal structure would reveal:

The planarity of the phenyl rings.

The dihedral angle between the two aromatic rings, which is a key conformational parameter.

The precise geometry of the ester linkage.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, which influence the packing of the molecules in the solid state.

The structural information obtained from X-ray crystallography can be used to validate and refine the results from computational conformational analysis.

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics of this compound

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Visible spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the nitro and carbonyl groups. The presence of the conjugated system, including both phenyl rings and the ester group, will influence the position and intensity of these absorption maxima (λ_max). The nitro group, being a strong chromophore, will significantly contribute to the absorption spectrum. The solvent used can also influence the λ_max values. This technique is useful for confirming the presence of the chromophoric groups and providing insights into the electronic structure of the molecule.

Theoretical and Computational Chemistry Studies on 2 Ethoxyphenyl 4 Nitrobenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO) of (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For (2-Ethoxyphenyl) 4-nitrobenzoate, these calculations would begin with the optimization of its molecular geometry to find the most stable three-dimensional structure. Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be used for this purpose. researchgate.net

A primary focus of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.com The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. researchgate.net The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. nih.govunl.edu A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the potential for significant charge transfer within the molecule. researchgate.netnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would be visualized. It would be expected that the nitro-substituted phenyl ring would significantly influence the electron-accepting (LUMO) character, while the ethoxy-substituted ring would contribute to the electron-donating (HOMO) character.

Table 1: Illustrative Data from Quantum Chemical Calculations This table is illustrative and contains no real data, as specific studies on this compound are not available.

Parameter Calculated Value
Energy of HOMO (eV) Data not available
Energy of LUMO (eV) Data not available
HOMO-LUMO Energy Gap (eV) Data not available

Density Functional Theory (DFT) Applications for Predicting Reactivity Parameters and Spectroscopic Signatures of this compound

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting a variety of molecular properties. researchgate.netresearchgate.net By using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), one can accurately calculate the electronic structure and related parameters. ajchem-a.com

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be determined. These parameters help in quantifying the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I-A)/2. A larger value indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

Furthermore, DFT is instrumental in predicting spectroscopic signatures, which are discussed in more detail in section 4.4.

Table 2: Predicted Global Reactivity Descriptors (Illustrative) This table is illustrative and contains no real data.

Reactivity Descriptor Formula Predicted Value
Ionization Potential (I) I ≈ -EHOMO Data not available
Electron Affinity (A) A ≈ -ELUMO Data not available
Chemical Hardness (η) η = (I-A)/2 Data not available
Electronegativity (χ) χ = (I+A)/2 Data not available

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions of this compound

While quantum chemical calculations often focus on a single, optimized molecule in a vacuum, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time, including its flexibility and interactions with its environment. researchgate.netnih.gov

For this compound, MD simulations would reveal its conformational landscape. The molecule has several rotatable bonds, particularly the C-O ester linkages and the C-C bond of the ethoxy group. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the barriers to their interconversion. This is crucial for understanding the molecule's average shape and structural dynamics in a real-world system, such as in a solution or a crystal lattice.

MD simulations are also essential for studying intermolecular interactions. By simulating a system with multiple molecules of this compound, one could observe how they pack together and identify the dominant non-covalent interactions, such as π–π stacking between the aromatic rings or dipole-dipole interactions involving the polar nitro and ester groups. rsc.org

Computational Prediction of Spectroscopic Signatures for this compound (e.g., IR, Raman, NMR chemical shifts)

Computational chemistry is a vital tool for interpreting experimental spectra. DFT calculations can predict vibrational and magnetic resonance spectra with a high degree of accuracy. researchgate.netresearchgate.net

IR and Raman Spectra: By calculating the harmonic vibrational frequencies of the optimized structure of this compound, its theoretical infrared (IR) and Raman spectra can be generated. researchgate.net These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this molecule, characteristic peaks would be expected for the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, C-O stretches of the ester and ether, and various aromatic C-H and C=C vibrations. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). bohrium.comresearchgate.net These theoretical shifts are compared to experimental data to confirm the molecular structure. The calculations would predict distinct chemical shifts for the protons and carbons in the two different phenyl rings, influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Table 3: Predicted Spectroscopic Data (Illustrative) This table is illustrative and contains no real data.

Spectroscopic Data Predicted Value
Key IR Frequencies (cm⁻¹) C=O stretch: Data not availableNO₂ asym. stretch: Data not availableNO₂ sym. stretch: Data not available
Selected ¹H NMR Shifts (ppm) Protons on nitro-substituted ring: Data not availableProtons on ethoxy-substituted ring: Data not available

In Silico Modeling of Reaction Mechanisms Involving this compound and Related Compounds

In silico modeling can be used to explore the potential chemical reactions of this compound. For instance, the hydrolysis of the ester bond is a common reaction for this class of compounds. Computational methods can be used to map the entire reaction pathway, identifying the transition state structures and calculating the activation energies.

This analysis would clarify the mechanism (e.g., addition-elimination) and predict the reaction rate. By comparing the calculated activation barriers for reactions at different sites, one could predict the molecule's chemical stability and most likely transformation pathways. For example, the nitro group is susceptible to reduction, and computational models could compare the feasibility of this reaction versus ester hydrolysis under various conditions. Such studies on related molecules have been crucial for understanding their stability and reactivity profiles. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxyphenyl 4 Nitrobenzoate

Hydrolysis Kinetics and Mechanism of (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335)

The hydrolysis of (2-Ethoxyphenyl) 4-nitrobenzoate involves the cleavage of the ester bond by water to yield 4-nitrobenzoic acid and 2-ethoxyphenol (B1204887). This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters like this compound is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. chemistrysteps.comlibretexts.org The reaction is typically slow and requires heating with a strong acid catalyst, such as hydrochloric acid or sulfuric acid, in an excess of water to shift the equilibrium towards the products. libretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgbyjus.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.comlibretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen atom, converting the ethoxy group into a better leaving group (2-ethoxyphenol). libretexts.orglibretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-ethoxyphenol molecule. libretexts.org

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final product, 4-nitrobenzoic acid. libretexts.org

This entire process is in equilibrium, and the reverse reaction is known as Fischer esterification. chemistrysteps.com

Base-Catalyzed Hydrolysis and Saponification Rates

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgyoutube.com The reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgmasterorganicchemistry.com The term "saponification" originates from the process of soap making, which involves the hydrolysis of fats (esters of fatty acids) with a base. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group : The intermediate collapses, and the C-O π bond is reformed, leading to the expulsion of the 2-ethoxyphenoxide ion as the leaving group.

The rate of base-catalyzed hydrolysis is significantly influenced by the substituents on both the acyl and the phenyl portions of the ester. The electron-withdrawing nitro group on the benzoate (B1203000) ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to an unsubstituted benzoate ester. acs.org

Table 1: Representative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Esters This table presents illustrative data for analogous compounds to demonstrate the electronic effects on reaction rates. Specific kinetic data for this compound is not readily available.

Ester Relative Rate of Saponification
Ethyl Benzoate 1
Ethyl p-Nitrobenzoate 78
Ethyl p-Methylbenzoate 0.45

Transesterification Reactions of this compound with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. libretexts.org For this compound, this reaction would involve reacting it with a different alcohol (R-OH) to produce a new ester, (Alkyl) 4-nitrobenzoate, and 2-ethoxyphenol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction to completion, a large excess of the reactant alcohol is typically used as the solvent. libretexts.org

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the reactant alcohol acting as the nucleophile instead of water. libretexts.org Under basic conditions, an alkoxide (RO⁻) from the reactant alcohol acts as the nucleophile, attacking the carbonyl carbon and proceeding through an addition-elimination mechanism to displace the 2-ethoxyphenoxide leaving group. masterorganicchemistry.com

Reduction Reactions of the Nitro Group in this compound

The nitro group (-NO₂) on the 4-nitrobenzoate ring is readily reducible to an amino group (-NH₂). This transformation is one of the most significant reactions of aromatic nitro compounds. masterorganicchemistry.comacs.org A variety of reducing agents can accomplish this, and the choice of reagent is crucial to avoid the simultaneous reduction or hydrolysis of the ester functionality.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.com This is often a clean and high-yielding method. For instance, ethyl 4-nitrobenzoate can be reduced to ethyl 4-aminobenzoate (B8803810) using hydrogen over a Pd-C catalyst. sciencemadness.org

Metal-in-Acid Reduction : Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. masterorganicchemistry.com However, the strongly acidic conditions can also promote the hydrolysis of the ester group, potentially leading to a mixture of products. sciencemadness.org

Other Reducing Agents : Milder conditions can be employed to preserve the ester group. For example, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been used to selectively reduce ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate in high yield. orgsyn.org Sodium dithionite (B78146) has also been shown to be effective, though some hydrolysis may still occur. sciencemadness.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent Conditions Comments
H₂, Pd/C Ethanol, Room Temperature Generally high yield, chemoselective for the nitro group. sciencemadness.org
Fe, HCl Reflux Strong conditions, may cause ester hydrolysis. sciencemadness.org
Sn, HCl Reflux Similar to Fe/HCl, risk of ester hydrolysis. masterorganicchemistry.com
In, NH₄Cl Aqueous Ethanol, Reflux Milder, selective reduction with good yields reported for similar esters. orgsyn.org

Electrophilic Aromatic Substitution Reactions on Phenyl Rings of this compound

This compound has two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The outcome of such a reaction is determined by the directing effects of the substituents already present on each ring. libretexts.org

On the 2-Ethoxyphenyl Ring : This ring is substituted with an ethoxy group (-OCH₂CH₃) and an ester oxygen (-O-CO-R). The ethoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.commasterorganicchemistry.com The ester linkage, being attached via oxygen, also acts as an ortho, para-director. The combined effect strongly activates the positions ortho and para to the ethoxy group. Given that the para position is occupied by the ester linkage, electrophilic attack would be directed primarily to the positions ortho to the ethoxy group (positions 3 and 5).

Due to the strong activating effect of the ethoxy group, electrophilic substitution is overwhelmingly more likely to occur on the 2-ethoxyphenyl ring than on the highly deactivated 4-nitrobenzoate ring. msu.edu

Nucleophilic Attack at the Ester Carbonyl in this compound

The carbonyl carbon of the ester group is electrophilic and is the primary site for nucleophilic attack. This reaction, known as nucleophilic acyl substitution, is fundamental to the hydrolysis and transesterification reactions discussed previously. masterorganicchemistry.comlibretexts.org

The general mechanism involves a two-step addition-elimination process: masterorganicchemistry.com

Addition : The nucleophile attacks the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge.

Elimination : The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the weakest base, which is the best leaving group, is expelled. In the case of this compound, the leaving group would be the 2-ethoxyphenoxide ion.

The reactivity of the ester towards nucleophilic attack is enhanced by the electron-withdrawing nitro group at the para position of the benzoate ring. researchgate.net This group helps to stabilize the negative charge that develops on the carbonyl oxygen in the transition state and in the tetrahedral intermediate, thereby increasing the rate of reaction compared to an unsubstituted benzoate ester.

Photochemical Transformations of this compound

The study of the photochemical behavior of this compound is crucial for understanding its stability and potential applications in light-sensitive systems. While specific research on the photochemical transformations of this exact isomer is not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established photoreactivity of related nitroaromatic compounds and aryl esters. The presence of both a nitroaromatic chromophore and an ester linkage suggests several potential photochemical pathways, primarily the photo-Fries rearrangement and reactions involving the nitro group.

The absorption of ultraviolet (UV) light by this compound would lead to the formation of an electronically excited state. The fate of this excited molecule can diverge into several competing pathways, the efficiencies of which are influenced by factors such as the solvent, the presence of other substances, and the specific wavelength of irradiation.

A significant photochemical process for aryl esters is the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction typically involves the homolytic cleavage of the ester bond (O-CO) upon excitation, generating a radical pair consisting of an acyl radical and a phenoxy radical, which are held within a solvent cage. nih.gov This radical pair can then recombine in several ways. Recombination at the ortho or para positions of the phenolic ring, followed by tautomerization, leads to the formation of hydroxyaryl ketone products. Alternatively, the radicals can escape the solvent cage and abstract hydrogen atoms from the solvent or other molecules, leading to the formation of a phenol (B47542) and an aldehyde or carboxylic acid. nih.gov

For this compound, the expected photo-Fries products would be ortho- and para-hydroxybenzoyl)phenols. The presence of the ethoxy group at the 2-position of the phenyl ring would direct the rearrangement to the available ortho and para positions.

However, the presence of the nitro group on the benzoyl moiety can significantly alter the photochemical outcome. Nitroaromatic compounds are known to have unique photoinduced reaction channels. sigmaaldrich.com The nitro group can undergo photoreduction, especially in the presence of hydrogen-donating solvents like alcohols. For instance, studies on phenyl 4-nitrobenzoate, a structurally similar compound, have shown that irradiation in ethanol leads to the reduction of the nitro group rather than a photo-Fries rearrangement. This suggests that the excited state of the nitroaromatic portion of the molecule may provide a more favorable reaction pathway than the homolytic cleavage required for the photo-Fries rearrangement.

The photoreduction of the nitro group can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino groups. This process is highly dependent on the reaction conditions, particularly the solvent and the presence of reducing agents.

The following table summarizes the potential photochemical products of this compound based on the known reactivity of related compounds.

Reaction Pathway Potential Products General Observations from Related Compounds
Photo-Fries Rearrangement 2-Hydroxy-3-ethoxy-4'-nitrobenzophenone, 4-Hydroxy-3-ethoxy-4'-nitrobenzophenone, 2-Ethoxyphenol, 4-Nitrobenzoic acidCommon for aryl esters, but can be suppressed by other reactive groups. wikipedia.orgnih.gov
Photoreduction of Nitro Group (2-Ethoxyphenyl) 4-nitrosobenzoate, (2-Ethoxyphenyl) 4-hydroxylaminobenzoate, (2-Ethoxyphenyl) 4-aminobenzoateOften observed for nitroaromatic compounds in the presence of hydrogen donors. sciencedaily.com

It is important to note that these pathways are competitive, and the actual product distribution would depend on a variety of factors, including the quantum yields of each process. The ethoxy group, being an electron-donating group, might also influence the electronic properties of the excited state and thus the branching ratio between these different reaction channels.

Detailed research findings on the specific quantum yields and product distributions for the photochemical transformations of this compound would require dedicated experimental studies. Such studies would involve irradiation of the compound under controlled conditions, followed by sophisticated analytical techniques to identify and quantify the photoproducts.

Applications and Advanced Material Science Perspectives of 2 Ethoxyphenyl 4 Nitrobenzoate

Role of (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335) as a Synthetic Intermediate for Novel Organic Compounds

(2-Ethoxyphenyl) 4-nitrobenzoate holds potential as a valuable synthetic intermediate for the creation of more complex organic molecules. The presence of multiple reactive sites within its structure allows for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic systems. This versatility is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise functional group placement is paramount nbinno.comfrontiersin.org.

The ester linkage in this compound can be hydrolyzed to yield 2-ethoxyphenol (B1204887) and 4-nitrobenzoic acid, both of which are useful precursors in their own right. Alternatively, the ester can undergo transesterification reactions to introduce different alcohol or phenol (B47542) moieties. The aromatic rings can also be subjected to electrophilic or nucleophilic substitution reactions, further expanding the synthetic possibilities. For example, the synthesis of 2-ethoxy-4-nitrophenol, a potential precursor to the title compound, has been optimized, indicating the accessibility of the core 2-ethoxyphenyl structure. The strategic manipulation of these functional groups allows chemists to build molecular complexity and access a diverse range of target compounds.

Exploration of this compound in Polymer Science and Monomer Design (e.g., as an activated ester for polymerization)

In the field of polymer science, the 4-nitrobenzoate moiety of this compound can function as an activated ester. Activated esters are highly reactive towards nucleophiles, particularly amines, making them excellent candidates for the post-polymerization modification of polymers. This approach allows for the synthesis of functional polymers with tailored properties. For instance, a base polymer containing reactive side chains can be prepared and subsequently reacted with various amines to introduce specific functionalities, such as bioactive molecules or stimuli-responsive groups.

While direct polymerization of a monomer derived from this compound has not been extensively reported, the principles of activated ester chemistry are well-established in polymer synthesis. For example, acrylic monomers bearing activated ester groups are readily polymerized using techniques like free-radical polymerization google.comnih.govrsc.orgresearchgate.net. The resulting polymers can then be functionalized by reaction with a wide range of primary and secondary amines. A hypothetical acrylic monomer incorporating the this compound structure could therefore serve as a platform for creating a library of functional polymers with diverse side-chain modifications.

Table 1: Potential Polymerization Techniques for Monomers Derived from this compound

Polymerization TechniqueDescriptionPotential Advantages
Free-Radical PolymerizationA common and versatile method for polymerizing a wide range of vinyl monomers.Robust, tolerant to various functional groups.
Atom Transfer Radical Polymerization (ATRP)A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low dispersity.Precise control over molecular weight and polymer architecture.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationAnother controlled radical polymerization method that enables the synthesis of polymers with complex architectures.Applicable to a wide variety of monomers.

Utilization of this compound in Organic Electronics and Optoelectronic Materials (e.g., liquid crystalline behavior, non-linear optical properties)

The molecular structure of this compound, characterized by a donor-acceptor (D-A) system, suggests its potential for applications in organic electronics and optoelectronics. The electron-donating ethoxy group and the electron-withdrawing nitro group create a significant dipole moment, which is a key requirement for non-linear optical (NLO) activity mdpi.comnih.govresearchgate.netjhuapl.edu. Materials with high NLO susceptibility are crucial for applications such as optical switching, frequency conversion, and data storage researchgate.net. Research on other D-A substituted phenyl benzoates has demonstrated their promise as NLO materials.

Furthermore, the elongated, rigid structure of this compound is a common feature in molecules that exhibit liquid crystalline behavior tcichemicals.commdpi.com. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the foundational materials for display technologies tcichemicals.com. The presence of the ethoxy group can influence the mesophase behavior, and by analogy with other ethoxy-containing liquid crystalline compounds, this compound could potentially form nematic or smectic phases rsc.orgnih.gov. The specific liquid crystalline properties would depend on factors such as molecular shape, intermolecular interactions, and temperature.

Table 2: Predicted Optoelectronic Properties of this compound Based on Structurally Similar Compounds

PropertyPredicted BehaviorPotential Application
Non-Linear Optical (NLO) PropertiesSecond-order NLO effects due to the donor-acceptor structure.Optical signal processing, frequency doubling.
Liquid Crystalline BehaviorPotential to form nematic or smectic mesophases.Liquid crystal displays (LCDs), optical sensors.

Investigation of this compound in Sensor Technologies (e.g., chemosensors, optical sensors)

The design of chemosensors often relies on molecules that can selectively interact with a target analyte, leading to a measurable change in a physical property, such as color or fluorescence. The this compound scaffold could be a promising platform for the development of such sensors. The ester group, for instance, could act as a recognition site for certain metal ions or small molecules. Upon binding, the electronic properties of the molecule could be altered, resulting in a change in its absorption or emission spectrum.

While there is no specific research on this compound as a chemosensor, the general principles of sensor design can be applied. For example, by modifying the structure to include a fluorophore, a fluorescent chemosensor could be developed. The binding of an analyte to the benzoate (B1203000) moiety could modulate the fluorescence intensity or wavelength, providing a sensitive detection mechanism. The design of such sensors would involve a careful balance of the recognition unit, the signaling unit (fluorophore), and the linker connecting them.

Catalytic Applications and Ligand Development Involving Derivatives of this compound

Derivatives of this compound could serve as ligands for the development of novel metal catalysts. By introducing coordinating groups, such as amines, phosphines, or thiols, onto the aromatic rings, ligands with specific electronic and steric properties can be synthesized. For example, reduction of the nitro group to an amine would provide a coordination site. Further functionalization could lead to bidentate or tridentate ligands capable of forming stable complexes with transition metals.

These metal complexes could then be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, oxidations, or reductions nih.govresearchgate.netnih.gov. The electronic properties of the ethoxy and nitro (or its reduced form) groups could influence the reactivity and selectivity of the metal center. While no catalytic applications of ligands directly derived from this compound have been reported, the modular nature of its synthesis allows for the rational design of ligands for specific catalytic processes. For instance, titanocene dichloride has been used as a catalyst for the N-formylation of nitroarenes, highlighting the catalytic potential of metal complexes in transformations involving the nitro group acs.org.

Advanced Analytical Methods for Detection and Quantification of 2 Ethoxyphenyl 4 Nitrobenzoate in Chemical Systems

High-Performance Liquid Chromatography (HPLC) Method Development for (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds due to its versatility and high separation efficiency. For (2-Ethoxyphenyl) 4-nitrobenzoate, reversed-phase HPLC is the most common approach.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a robust separation. A C18 or Phenyl-based column is often selected for the separation of nitroaromatics. sigmaaldrich.commtc-usa.com The mobile phase usually consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). sigmaaldrich.comtandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good peak shape. mtc-usa.com Detection is most commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore in this compound absorbs strongly in the UV region, typically around 254 nm. sigmaaldrich.commtc-usa.com For enhanced selectivity and lower detection limits, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte. nih.gov

Table 1: Typical HPLC Parameters for Nitroaromatic Compound Analysis

Parameter Typical Conditions
Column Ascentis® Express Biphenyl (10 cm x 2.1mm, 2.7 µm) sigmaaldrich.com or Cogent Phenyl Hydride™ (150mm x 4.6mm, 4µm) mtc-usa.com
Mobile Phase A: Water; B: Methanol or Acetonitrile sigmaaldrich.commtc-usa.com
Gradient Isocratic (e.g., 50:50 A:B) or Gradient (e.g., 25% to 65% B over 10 min) sigmaaldrich.commtc-usa.com
Flow Rate 0.5 - 1.0 mL/min sigmaaldrich.commtc-usa.com
Detector UV-Vis at 254 nm sigmaaldrich.commtc-usa.com
Column Temp. 35 - 40 °C sigmaaldrich.comcipac.org

| Injection Vol. | 1 - 10 µL sigmaaldrich.commtc-usa.com |

This interactive table summarizes common starting conditions for the HPLC analysis of compounds structurally related to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it ideal for purity assessment and trace analysis. The compound must be thermally stable and sufficiently volatile for GC analysis.

For analysis, a sample containing this compound is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is ramped up over time to facilitate the separation of components in the mixture. nih.gov Following separation, the analyte enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. researchgate.net The mass spectrum provides a molecular fingerprint that confirms the identity of the compound, while the chromatographic peak area allows for quantification. hpst.cz The fragmentation pattern of nitroaromatic compounds in MS often includes characteristic ions corresponding to the loss of the nitro group (NO₂) and other structural fragments. researchgate.net For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing only on specific fragment ions of the target analyte. hpst.cz

Table 2: Illustrative GC-MS Parameters for Nitroaromatic Analysis

Parameter Typical Conditions
GC Column Narrow bore (e.g., 0.18 mm id) with low thermal mass (LTM) technology hpst.cz
Injector Temp. 200 °C hpst.cz
Oven Program Isothermal at 250 °C or a temperature gradient for complex mixtures hpst.cz
Carrier Gas Helium at ~1 mL/min hpst.cz
MS Ionization Electron Ionization (EI) at 70 eV nih.gov
Detection Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) hpst.cz

| Mass Range | 50–300 amu hpst.cz |

This interactive table presents typical parameters for the GC-MS analysis of nitroaromatic compounds.

Electrochemical Detection Methods for this compound and its Redox Properties

Electrochemical methods provide a sensitive and often low-cost alternative for the detection of this compound. These techniques are based on the characteristic redox properties of the nitroaromatic functional group.

The fundamental principle involves the electrochemical reduction of the nitro group (NO₂) on an electrode surface. acs.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. rsc.orgrsc.org To enhance sensitivity and selectivity, the working electrode is often chemically modified. acs.orgacs.org Materials like mesoporous silica (B1680970) (MCM-41), metal nanoparticles, or conductive polymers can be used to preconcentrate the analyte at the electrode surface and facilitate electron transfer, leading to significantly lower detection limits, often reaching nanomolar levels. rsc.orgacs.org The potential at which the reduction occurs is characteristic of the nitro compound and can be used for qualitative identification, while the peak current is proportional to its concentration. rsc.org These methods are advantageous for their potential for miniaturization and use in portable, on-site detectors. acs.orgacs.org

Table 3: Examples of Modified Electrodes for Nitroaromatic Detection

Electrode System Analyte Example Technique Detection Limit
MCM-41 Mesoporous SiO₂ on Glassy Carbon Electrode acs.org 2,4,6-Trinitrotoluene (TNT) Cathodic Voltammetry < 1.8 nM acs.org
Glycine-stabilized Silver Nanoparticles (Glyc-AgNPs) rsc.org TNT, Dinitrobenzene (DNB) Differential Pulse Voltammetry Not specified
Co₂SnO₄ Nanoparticles on Glassy Carbon Electrode rsc.org 2-Nitroaniline (2-NA) Differential Pulse Voltammetry 0.062 µM rsc.org

This interactive table showcases various modified electrodes and their performance in detecting different nitroaromatic compounds.

Spectrophotometric Assays for Quantification of this compound in Reaction Mixtures

UV-Visible spectrophotometry offers a simple and rapid method for quantifying this compound, particularly in reaction mixtures where it is the primary absorbing species. However, for improved selectivity in complex matrices, derivatization is often required.

A common spectrophotometric approach for nitroaromatic compounds involves a two-step chemical reaction. rsc.orgpsu.edu First, the nitro group of this compound is chemically reduced to a primary amine (-NH₂). This reduction is typically achieved using a reducing agent like zinc powder in an acidic medium (e.g., HCl). rsc.orgpsu.edu Second, the resulting aromatic amine is diazotized with sodium nitrite, and the subsequent diazonium salt is coupled with a color-forming reagent, such as ethyl acetoacetate (B1235776), in an alkaline medium. rsc.orgpsu.edu This reaction produces a stable, intensely colored azo dye. The absorbance of this colored solution is then measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer. The concentration of the original nitro compound is determined from a calibration curve prepared using standards. This method is valued for its simplicity and cost-effectiveness. psu.edu

Table 4: Key Steps in a Typical Spectrophotometric Assay for Nitro Compounds

Step Reagents & Conditions Purpose
1. Reduction Zinc powder and Hydrochloric Acid (HCl) psu.edu Conversion of the nitro group (-NO₂) to a primary amine (-NH₂)
2. Diazotization Sodium Nitrite (NaNO₂) in acidic solution psu.edu Formation of a diazonium salt from the primary amine
3. Coupling Ethyl acetoacetate in alkaline medium (e.g., NaOH) psu.edu Formation of a stable, colored azo compound for measurement

| 4. Measurement | Spectrophotometer at the specific λmax of the final product | Quantification based on absorbance |

This interactive table outlines the general procedure for the colorimetric determination of nitroaromatic compounds.

Capillary Electrophoresis Techniques for Separation and Analysis of this compound

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times and minimal consumption of solvents and samples. tandfonline.comnih.gov It is a powerful alternative to HPLC and GC for analyzing pesticides and related compounds. researchgate.netnih.gov

For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most suitable technique. tandfonline.com In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. tandfonline.com The separation is carried out in a narrow fused-silica capillary under a high voltage. nih.gov Detection is typically performed using a UV detector integrated into the CE system. While standard CE offers excellent separation, its concentration sensitivity can be a limitation. nih.govresearchgate.net To overcome this, CE can be coupled with preconcentration techniques like solid-phase microextraction (SPME) or used with more sensitive detectors like mass spectrometers (CE-MS). nih.govnih.gov

Table 5: General Parameters for MEKC Analysis of Neutral Analytes

Parameter Typical Setting
Capillary Fused-silica, uncoated (e.g., 50 µm i.d.)
Background Electrolyte (BGE) Borate or phosphate (B84403) buffer containing a surfactant (e.g., SDS) tandfonline.com
Organic Modifier Methanol or Acetonitrile (to improve solubility and modify selectivity) tandfonline.com
Separation Voltage 15 - 30 kV
Temperature 25 °C
Injection Hydrodynamic or Electrokinetic

| Detection | UV-Vis (e.g., 210-254 nm) nih.gov |

This interactive table lists common parameters for the analysis of neutral compounds using Micellar Electrokinetic Chromatography.

Environmental Degradation and Fate of 2 Ethoxyphenyl 4 Nitrobenzoate Mechanistic Studies

Photolytic Degradation Pathways of (2-Ethoxyphenyl) 4-nitrobenzoate (B1230335) in Aqueous Systems

The photolytic degradation of (2-Ethoxyphenyl) 4-nitrobenzoate in aqueous systems is a key process influencing its persistence in sunlit surface waters. While direct studies on this specific compound are limited, the photochemical behavior of related nitroaromatic compounds and esters provides insights into its potential degradation pathways. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state.

The primary photochemical reaction for nitroaromatic compounds often involves the reduction of the nitro group. This can proceed through a series of intermediates, including nitroso, hydroxylamino, and amino derivatives. The presence of an ester linkage introduces an additional site for photochemical reactions. It is plausible that the degradation of this compound involves a multi-step process:

Initial Excitation: The molecule absorbs photons, leading to an excited singlet or triplet state.

Nitro Group Reduction: The excited nitro group can abstract hydrogen atoms from water or other organic matter, initiating its reduction.

Ester Cleavage: The absorbed energy can also lead to the homolytic or heterolytic cleavage of the ester bond, resulting in the formation of 2-ethoxyphenol (B1204887) and 4-nitrobenzoic acid.

Ring Cleavage: Subsequent photochemical reactions can lead to the opening of the aromatic rings, ultimately resulting in the formation of smaller, more biodegradable organic compounds, and eventually mineralization to carbon dioxide and water.

Studies on related compounds like 4-nitrophenol (B140041) have shown that photocatalytic degradation in the presence of semiconductors like TiO2 can significantly enhance the degradation rate. frontiersin.orgnih.govfrontiersin.org The degradation of 4-nitrophenol has been observed to follow pseudo-first-order kinetics. nih.gov For instance, the rate constant for the degradation of 4-nitrophenol with undoped TiO2 was found to be 0.006 min⁻¹, while with boron-doped TiO2 it increased to 0.0322 min⁻¹. nih.gov

It is important to note that the photodecomposition of some aminols can lead to the formation of other compounds, such as 4-nitrobenzoic acid. nih.gov The specific intermediates and final products of the photolytic degradation of this compound would depend on various factors, including the wavelength of light, the presence of photosensitizers, and the chemical composition of the aqueous matrix.

Microbial Biotransformation Mechanisms of this compound in Environmental Contexts

Microbial biotransformation is a critical pathway for the degradation of organic compounds in the environment. asm.org The structure of this compound, containing both an ester linkage and a nitroaromatic moiety, suggests that it is susceptible to microbial attack. Bacteria, in particular, have evolved diverse enzymatic systems to metabolize nitroaromatic compounds. asm.orgnih.gov

The initial steps in the microbial degradation of this compound are likely to involve two primary enzymatic activities:

Esterase-mediated hydrolysis: Many microorganisms produce esterases that can cleave the ester bond. nih.gov This would result in the formation of 2-ethoxyphenol and 4-nitrobenzoate. These enzymes, often belonging to the α/β hydrolase family, catalyze the nucleophilic attack on the ester bond. nih.gov

Nitroreductase-mediated reduction: The nitro group is a primary target for microbial attack. Nitroreductases can reduce the nitro group to a nitroso, hydroxylamino, or amino group.

Following the initial cleavage, the resulting intermediates, 2-ethoxyphenol and 4-nitrobenzoate, would be further metabolized through separate pathways. The degradation of 4-nitrobenzoate by various bacterial strains, including Comamonas acidovorans, Ralstonia pickettii, and Pseudomonas species, has been studied and typically proceeds via reduction to 4-hydroxylaminobenzoate and subsequent conversion to protocatechuate, which then enters central metabolic pathways. nih.gov Some bacteria, like Burkholderia cepacia and Ralstonia paucula, can grow on 4-nitrobenzoate, and the degradation pathway involves the formation of 4-hydroxylaminobenzoate which is then converted to protocatechuate. researchgate.net

The table below summarizes the key enzymes and intermediates in the proposed microbial degradation of this compound.

Initial SubstrateEnzymeIntermediate(s)Further Degradation Pathway
This compoundEsterase2-Ethoxyphenol + 4-NitrobenzoateAromatic ring cleavage pathways
4-NitrobenzoateNitroreductase4-HydroxylaminobenzoateConversion to protocatechuate and entry into the β-ketoadipate pathway

Hydrolytic Stability of this compound in Various Environmental Conditions (e.g., pH, temperature)

The hydrolytic stability of this compound is a key factor determining its persistence in aqueous environments, particularly in groundwater and deeper soil layers where microbial activity and sunlight are limited. The ester linkage is susceptible to hydrolysis, which can be catalyzed by acids, bases, or occur neutrally.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is accelerated at both low (acid-catalyzed) and high (base-catalyzed) pH values. Studies on the hydrolysis of p-nitrophenyl esters, which are structurally similar to the target compound, provide valuable insights. For instance, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) shows a significant increase in the second-order rate constant as the medium changes from water to aqueous DMSO mixtures, indicating a strong medium effect on reactivity. scholaris.ca

The effect of temperature on hydrolysis rates typically follows the Arrhenius equation, with rates increasing with temperature. Studies on the enzymatic hydrolysis of p-nitrophenol esters have shown that temperature can affect different stages of the reaction, such as binding and acylation, differently. nih.gov

The table below illustrates the expected qualitative effect of pH and temperature on the hydrolysis rate of this compound, based on the behavior of analogous p-nitrophenyl esters.

Environmental ConditionEffect on Hydrolysis RateMechanistic Rationale
pH
Acidic (pH < 7)IncreaseProtonation of the carbonyl oxygen increases its electrophilicity, facilitating nucleophilic attack by water.
Neutral (pH ≈ 7)SlowerDominated by neutral hydrolysis, which is generally slower than acid- or base-catalyzed hydrolysis.
Alkaline (pH > 7)Significant IncreaseDirect nucleophilic attack of the hydroxide (B78521) ion (a stronger nucleophile than water) on the carbonyl carbon.
Temperature
IncreaseIncreaseProvides the necessary activation energy for the reaction to overcome the energy barrier.
DecreaseDecreaseReduces the kinetic energy of molecules, leading to fewer effective collisions and a slower reaction rate.

The specific rate constants for the hydrolysis of this compound would need to be determined experimentally to accurately predict its environmental persistence under various conditions.

Adsorption and Leaching Behavior of this compound in Soil and Aquatic Matrices

The adsorption and leaching behavior of this compound governs its mobility in the environment, particularly its potential to contaminate groundwater. Adsorption refers to the partitioning of the compound from the aqueous phase to solid matrices like soil and sediment, while leaching is the process of its downward movement through the soil profile with percolating water.

The key factors influencing the adsorption of organic compounds in soil are their physicochemical properties (e.g., water solubility, octanol-water partition coefficient) and the characteristics of the soil (e.g., organic matter content, clay content, pH).

Soil Organic Matter: Organic matter is often the primary sorbent for non-ionic organic compounds. msu.edu It is expected that this compound will show some affinity for soil organic matter through hydrophobic interactions.

Clay Content: Clay minerals can also contribute to adsorption, particularly for polar compounds, through mechanisms like ion exchange and surface complexation.

pH: The pH of the soil can influence the speciation of the compound and the surface charge of soil colloids, thereby affecting adsorption.

The leaching potential of a pesticide is inversely related to its adsorption to soil. msu.edu Compounds with low adsorption coefficients (Koc) and high water solubility tend to be more mobile and have a higher leaching potential. nih.gov Various indices, such as the Groundwater Ubiquity Score (GUS), are used to estimate the leaching potential of pesticides based on their half-life and Koc values. scispace.com

The table below provides a qualitative assessment of the factors influencing the adsorption and leaching of this compound.

Soil/Environmental FactorInfluence on AdsorptionInfluence on Leaching Potential
High Soil Organic Matter ContentIncreaseDecrease
High Clay ContentIncreaseDecrease
High Water SolubilityDecreaseIncrease
High Rainfall/IrrigationNo direct effect on KocIncrease
Low pHMay increase adsorption depending on the compound's pKaMay decrease

Given the presence of both a polar nitro group and a nonpolar ethoxyphenyl group, the adsorption behavior of this compound is likely to be complex. Experimental determination of its soil adsorption coefficient (Koc) across a range of soil types is necessary for a quantitative assessment of its leaching potential. Studies on neonicotinoid insecticides with varying water solubilities have shown a clear trend where higher solubility correlates with greater leaching potential. farmlandbirds.net

Q & A

Q. What are the established synthetic routes for (2-ethoxyphenyl) 4-nitrobenzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via direct esterification between 2-ethoxyphenol and 4-nitrobenzoyl chloride. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., DMAP) to enhance nucleophilic acyl substitution .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM or THF) improve reaction rates by stabilizing intermediates .
  • Purification : Distillation or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. details material balances and distillation parameters (reflux ratio = 0.92, theoretical plates = 8) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to monitor nitro group absorption .
  • Spectroscopy :
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .
  • NMR : ¹H NMR should show ethoxy protons as a triplet (~δ 1.4 ppm) and aromatic protons in the nitrobenzoate moiety (δ 7.5–8.3 ppm) .
    • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 59.2%, H: 4.2%, N: 4.8%) .

Q. What are the key thermal stability considerations for this compound?

Differential scanning calorimetry (DSC) reveals a melting point range of 105–112°C. Thermal degradation occurs above 200°C, releasing NO₂ and CO₂, as confirmed by TGA-FTIR coupling .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in polymorph identification?

Misidentification of co-crystals (e.g., confusion with 4-bromophenyl 4-nitrobenzoate) can occur due to similar unit cell parameters. Strategies include:

  • High-resolution XRD : Refinement using SHELXL (R1 < 5%) to distinguish disorder patterns .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to confirm packing motifs . Example: highlights a misassigned "polymorph" later identified as a co-crystal via revised refinement .

Q. What mechanistic insights govern the cleavage of the 4-nitrobenzoate ester group under basic conditions?

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. Key factors:

  • Steric effects : The 2-ethoxy group hinders nucleophile access, slowing reaction rates compared to unsubstituted analogs .
  • Leaving group ability : The nitro group stabilizes the transition state through resonance, accelerating cleavage . Experimental validation: Monitor reaction kinetics via ¹H NMR, observing disappearance of the ester proton signal (δ 4.3–4.5 ppm) .

Q. How do computational methods (DFT) predict nonlinear optical (NLO) properties of this compound?

  • Polarizability calculations : The nitro group enhances hyperpolarizability (β ~ 1.5 × 10⁻³⁰ esu), making it a candidate for NLO materials .
  • Charge transfer analysis : HOMO-LUMO gaps (~3.2 eV) correlate with UV-vis absorption at 263 nm .

Q. What enzymatic pathways degrade this compound in environmental systems?

Pseudomonas putida employs a two-step pathway:

  • Reductase (PnbA) : Converts the nitro group to hydroxylamine .
  • Lyase (PnbB) : Cleaves the hydroxylamine intermediate to protocatechuate and NH₃ . Experimental design: Use LC-MS to track metabolite formation (e.g., m/z 154 for protocatechuate) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystal structures?

  • Cross-validation : Compare unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries .
  • Twinned data analysis : Use PLATON to detect twinning and refine using HKLF5 format in SHELXL . Example: corrected a misassigned polymorph by re-refining deposited data (R1 reduced from 5.67% to 4.55%) .

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic effects : Restricted rotation of the ethoxy group at low temperatures (< −40°C) splits signals .
  • Impurity interference : Residual 4-nitrobenzoic acid (δ 8.1 ppm) may arise from incomplete esterification .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Thermal analysis : TGA-DSC coupled with FT-IR for degradation profiling .
  • Enzymatic assays : Recombinant PnbA/PnbB for biodegradation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.